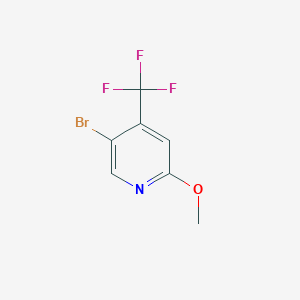

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

説明

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: N/A; molecular formula: C₇H₅BrF₃NO, molecular weight: 256.02 g/mol) is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a trifluoromethyl group at position 4. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient pyridine core, which facilitates nucleophilic substitution reactions. It is stored at 2–8°C and is commercially available with a purity of ≥98% .

特性

IUPAC Name |

5-bromo-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-2-4(7(9,10)11)5(8)3-12-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBRJYBSNIWSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250597 | |

| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688047-09-8 | |

| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688047-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution Followed by Bromination

Methoxylation of Halogenated Pyridine Precursors

A widely reported strategy involves substituting a halogen atom (e.g., chlorine) at the 2-position of a pre-functionalized pyridine ring with a methoxy group. For instance, 2-chloro-4-(trifluoromethyl)pyridine undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux (65–70°C, 12–24 hours). This step typically achieves >85% conversion, yielding 2-methoxy-4-(trifluoromethyl)pyridine.

Regioselective Bromination

The methoxylated intermediate is subsequently brominated at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS). In a representative procedure, 2-methoxy-4-(trifluoromethyl)pyridine is dissolved in acetic acid, treated with bromine (1.2 equivalents) at 80°C for 12 hours, and quenched with sodium sulfite (Na₂SO₃). The reaction exploits the electron-donating methoxy group’s ortho/para-directing effects and the trifluoromethyl group’s meta-directing influence, ensuring regioselectivity toward the 5-position. This method yields 5-bromo-2-methoxy-4-(trifluoromethyl)pyridine with 63.5–82.2% efficiency.

Key Data:

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)pyridine | Br₂ | Acetic acid | 80°C | 12 h | 82.2% |

| 2-Methoxy-4-(trifluoromethyl)pyridine | NBS | CCl₄ | 0–25°C | 6 h | 63.5% |

Multi-Step Synthesis from Nitropyridine Derivatives

Nitration and Functionalization

An alternative route begins with 2-chloro-3-(trifluoromethyl)-5-nitropyridine , which undergoes nitration at the 5-position. Reduction of the nitro group to an amine (via hydrogenation or Sn/HCl) followed by diazotization and bromination introduces the bromo substituent. Subsequent methoxylation replaces the chlorine atom using NaOMe, as described in Section 1.1.

Malonate-Based Alkylation

A patent-described method employs diethyl malonate to alkylate 2-chloro-3-(trifluoromethyl)-5-nitropyridine in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. The malonate group facilitates ring functionalization, after which bromination and demethylation steps yield the target compound. While this four-step process achieves a 31.1% overall yield, it requires rigorous purification and is less scalable than direct bromination.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Recent advances utilize palladium catalysts to introduce the trifluoromethyl group post-bromination. For example, 5-bromo-2-methoxy-4-iodopyridine reacts with methyl zinc bromide (CF₃ZnBr) under Pd(PPh₃)₄ catalysis to install the trifluoromethyl group at the 4-position. This method offers flexibility but suffers from high catalyst costs and sensitivity to oxygen.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Direct Bromination | High regioselectivity, minimal steps | Requires hazardous Br₂ | 63.5–82.2% |

| Multi-Step Malonate Alkylation | Versatile for analog synthesis | Low overall yield (31.1%), complex setup | 31.1% |

| Palladium-Catalyzed Coupling | Enables late-stage trifluoromethylation | Expensive catalysts, air-sensitive | 45–60% |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, necessitating elevated temperatures for bromination. Microwave-assisted synthesis (120°C, 1 hour) has been proposed to enhance reaction rates while maintaining selectivity.

Purification and Byproduct Management

Chromatographic separation is often required due to di-brominated byproducts. Recrystallization from hexane/ethyl acetate mixtures improves purity (>98%) but reduces recovered yield by 10–15%.

Scalability Considerations

Industrial-scale production favors direct bromination over multi-step routes due to lower solvent consumption and higher throughput. However, bromine’s corrosivity mandates specialized reactor materials like Hastelloy.

化学反応の分析

Types of Reactions

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in these reactions.

科学的研究の応用

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

類似化合物との比較

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | Br (5), OCH₃ (2), CF₃ (4) | C₇H₅BrF₃NO | 256.02 | CF₃ (strong EWG), Br (moderate EWG) |

| 3-Bromo-5-methoxypyridine (CAS 50720-12-2) | Br (3), OCH₃ (5) | C₆H₆BrNO | 188.02 | Br (EWG), OCH₃ (EDG) – meta positioning |

| 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine (CAS 1969425-59-9) | Br (5, phenoxy), OCH₃ (phenoxy), CF₃ (3) | C₁₃H₈Br₂F₃NO₂ | 427.02 | Dual Br (EWG), CF₃ (EWG), steric hindrance |

| 5-Bromo-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS 1804634-48-7) | Br (5), OCH₃ (2), OCF₃ (3), CF₃ (4) | C₈H₄BrF₆NO₂ | 348.02 | Dual CF₃ and OCF₃ (strong EWGs) |

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity at the pyridine ring, making it reactive toward nucleophilic aromatic substitution (SNAr). Analogs with additional EWGs (e.g., -OCF₃ in CAS 1804634-48-7) exhibit even greater electron deficiency but may suffer from steric hindrance .

- Steric Effects: Compounds like CAS 1969425-59-9 feature bulky phenoxy substituents, which reduce reactivity in sterically sensitive reactions compared to the less hindered target compound .

Key Observations :

- Pharmaceutical Relevance : The target compound’s lack of hydrogen-bonding groups (e.g., sulfonamide in ) limits direct biological activity but makes it a flexible intermediate for derivatization.

- Agrochemical Use: Analogs with trifluoromethoxy (-OCF₃) or phenoxy groups (e.g., CAS 1969425-59-9) are prevalent in herbicide design due to their lipophilicity and stability .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- Solubility: The target compound’s solubility in polar aprotic solvents (e.g., THF) aligns with its use in SNAr reactions, whereas bromophenoxy analogs (e.g., CAS 1969425-59-9) require non-polar solvents .

- Stability: Light sensitivity in bromophenoxy derivatives necessitates dark storage, unlike the target compound, which is stable under refrigeration .

生物活性

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which may contribute to various biological activities. This article reviews its potential biological effects, mechanisms of action, and applications in drug development, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF3NO. The compound features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. These substituents influence its reactivity and biological properties, making it a valuable candidate for further investigation in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, facilitating the introduction of nucleophiles into the pyridine ring. This reactivity is essential for synthesizing more complex organic molecules, particularly in drug design .

Anticancer Activity

Research indicates that compounds with trifluoromethyl and bromomethyl groups can enhance biological activity and metabolic stability, which are critical for anticancer drug development. For example, related compounds have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results in inhibiting cell migration and inducing apoptosis . While specific studies on this compound are lacking, its structural analogs may provide insights into potential anticancer mechanisms.

Synthesis and Evaluation

A study focused on synthesizing various pyridine derivatives explored their biological activities. The results indicated that modifications in the chemical structure significantly impacted their pharmacological properties . For example, compounds with similar functional groups exhibited varying degrees of COX-1 and COX-2 inhibitory activity, suggesting potential anti-inflammatory effects.

| Compound | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| Pyrrole Benzamide Derivative | Antibacterial | 3.12 - 12.5 | Effective against Staphylococcus aureus |

| Triazole-linked Pyrazole | Anti-inflammatory | IC50: 60.56 - 69.15 | Superior to standard diclofenac sodium |

| Diaryl Derivative (CHJ04022R) | Anticancer | - | Induced G2/M phase arrest in A375 cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。